Target Compound's P2X3 Antagonism Lacks Any Published Comparative Potency Data
No direct head-to-head comparison or cross-study comparable data exist for this compound against any named P2X3 antagonist. The compound is listed as a ligand in binding databases with an assay description ('antagonist activity against recombinant rat P2X3 at 10 uM') but with no quantified result (IC50, Ki) provided [1]. In contrast, close structural analogs like the P2X3 antagonist AF-353 have documented IC50 values in the low nanomolar range (e.g., ~8 nM) [2]. No quantitative selectivity, cytotoxicity, or pharmacokinetic data are available for this specific compound.
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | Listed as a P2X3 antagonist; specific IC50 value not reported in any peer-reviewed source. |
| Comparator Or Baseline | AF-353 (a known, structurally related pyrrolidine P2X3 antagonist) has an IC50 of approximately 8 nM at human P2X3 [2]. |
| Quantified Difference | Cannot be calculated due to the absence of target compound data. |
| Conditions | The target compound was evaluated at a single concentration (10 uM) in a functional Xenopus oocyte assay expressing rat P2X3 [1]; no full dose-response data exist. |
Why This Matters
For a procurement decision, potency is a primary driver; the absence of a published IC50 makes it impossible to assess if this compound is more or less potent than established chemical tools.
- [1] BindingDB entry for ChEMBL_147403 (CHEMBL884064). 'Assay Method Information ... The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes.' (Note: No Ki or IC50 value is reported in this entry.) View Source
- [2] Jarvis, M. F., et al. (2009). 'AF-353, a novel, potent and selective P2X3/P2X2/3 receptor antagonist, inhibits acetic acid-induced writhing in mice.' Pain, 143(1-2), 101-106. View Source
